Jaune de titane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

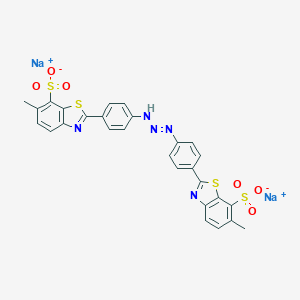

Titan yellow, also known as thiazole yellow G, is a triazene dye with the chemical formula C₂₈H₁₉N₅Na₂O₆S₄. It is primarily used as a stain and fluorescent indicator in microscopy. Additionally, it serves as an acid-base indicator, changing color from yellow to red between pH 12 and pH 13 .

Applications De Recherche Scientifique

Titan yellow has a wide range of applications in scientific research:

Chemistry: It is used as a colorimetric indicator for various chemical reactions and as a reagent for the determination of magnesium ions.

Biology: In microscopy, titan yellow is employed as a fluorescent stain to visualize cellular structures.

Medicine: The compound is used in diagnostic assays and as a marker for certain biological processes.

Industry: Titan yellow is utilized in the textile industry for dyeing fabrics and in the production of colored inks

Mécanisme D'action

Target of Action

Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, or C.I. 19540 , is primarily used as a stain and fluorescent indicator in microscopy . It targets various compounds for colorimetric indication and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .

Mode of Action

The mode of action of Titan Yellow is based on its ability to change color in response to changes in pH. This property makes it a useful tool in various scientific and industrial applications where pH indication is required .

Biochemical Pathways

It’s known that the compound’s color change property is utilized in various biochemical assays and microscopy techniques .

Pharmacokinetics

It’s known that the compound is used in aqueous solutions in both single and binary batch systems .

Result of Action

The primary result of Titan Yellow’s action is the color change it undergoes in response to changes in pH. This color change can be used to indicate the presence of certain compounds or to measure pH levels .

Action Environment

The action of Titan Yellow can be influenced by various environmental factors. For instance, the compound’s color change property is pH-dependent, meaning that changes in environmental pH can affect its action . Additionally, the compound’s effectiveness in dye removal processes can be influenced by factors such as sorbent mass, contact time, pH, and initial concentration of dyes .

Méthodes De Préparation

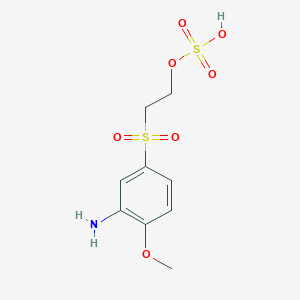

Synthetic Routes and Reaction Conditions: Titan yellow is synthesized through a series of chemical reactions involving benzothiazole derivatives. The synthesis typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2,4-diaminobenzenesulfonic acid. The reaction conditions include maintaining a low temperature and acidic environment to facilitate the diazotization process.

Industrial Production Methods: In industrial settings, the production of titan yellow involves large-scale chemical reactors where the diazotization and coupling reactions are carried out under controlled conditions. The final product is then purified through crystallization and filtration processes to obtain the desired dye in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Titan yellow undergoes various chemical reactions, including:

Oxidation: Titan yellow can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the cleavage of the azo bond and formation of amine derivatives.

Substitution: Substitution reactions involving titan yellow typically occur at the aromatic rings, where substituents can be introduced to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitro compounds.

Major Products Formed:

Oxidation: Oxidized derivatives of titan yellow.

Reduction: Amine derivatives resulting from the cleavage of the azo bond.

Substitution: Substituted titan yellow compounds with modified properties.

Comparaison Avec Des Composés Similaires

Titan yellow can be compared with other similar compounds, such as:

Congo red: Another azo dye used as a pH indicator and stain in microscopy.

Methyl orange: A pH indicator with similar colorimetric properties but different chemical structure.

Bromothymol blue: A dye used as a pH indicator with a different color change range.

Uniqueness of Titan Yellow: Titan yellow is unique due to its specific color change range (yellow to red between pH 12 and pH 13) and its ability to form stable complexes with metal ions, making it particularly useful in analytical chemistry and microscopy .

Propriétés

Numéro CAS |

1829-00-1 |

|---|---|

Formule moléculaire |

C28H21N5NaO6S4+ |

Poids moléculaire |

674.8 g/mol |

Nom IUPAC |

sodium;6-methyl-2-[4-[2-[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C28H21N5O6S4.Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);/q;+1 |

Clé InChI |

YWPVFTVXFCDAGL-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Key on ui other cas no. |

1829-00-1 |

Synonymes |

thiazol yellow G titan yellow |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

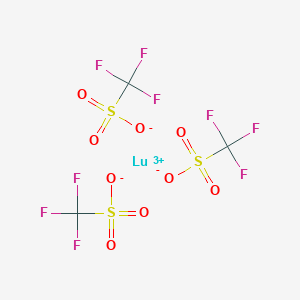

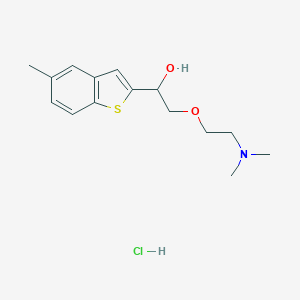

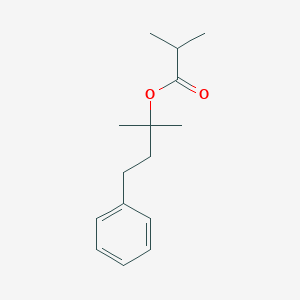

Feasible Synthetic Routes

ANone: Titan Yellow forms a colored complex with magnesium ions in alkaline solutions. This interaction is the basis for its use as a colorimetric reagent for magnesium determination. [, , ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight of Titan Yellow, they do highlight that commercial preparations are complex mixtures. [, ] The magnesium-reactive component's structure has been elucidated, with sodium sulfonate groups at the 7-position of each benzothiazole ring. []

ANone: Researchers use various techniques to characterize Titan Yellow, including UV-Vis spectrophotometry, fluorescence spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and X-ray diffraction (XRD). [, , , , ]

ANone: The stability of Titan Yellow is pH-dependent. Studies indicate that it exhibits strong adsorption capability in pH ranges lower than 9, but its adsorption capacity weakens at higher pH values. []

ANone: While the provided research focuses on Titan Yellow's application as an indicator and adsorbent, one study suggests potential catalytic activity. [] Hematite iron oxide nanowalls synthesized using a solvent-assisted hydrothermal process, incorporating Titan Yellow, exhibited catalytic activity in degrading Titan Yellow itself in an aqueous solution. This activity is attributed to the larger surface area provided by the nanowalls. []

ANone: The provided research papers primarily focus on experimental investigations of Titan Yellow. There is no mention of computational chemistry studies or QSAR model development.

ANone: The provided research does not delve into the specific structure-activity relationship of Titan Yellow or its derivatives.

ANone: Adding stabilizing agents like starch and sucrose to Titan Yellow solutions enhances the stability of the colored complex formed with magnesium, making the measurement more reliable. []

ANone: The provided research predominantly focuses on the scientific aspects of Titan Yellow and does not discuss SHE regulations.

ANone: The provided research does not address the pharmacokinetics or pharmacodynamics of Titan Yellow.

ANone: The provided research does not contain information on the in vitro or in vivo efficacy of Titan Yellow.

ANone: The research papers provided do not cover resistance mechanisms or cross-resistance related to Titan Yellow.

ANone: The provided research does not explore the use of Titan Yellow in biomarker research or diagnostics.

ANone: Titan Yellow is primarily used as a colorimetric reagent for the determination of magnesium in various matrices, including serum, soil extracts, and rocks. [, , , , ]

ANone: Yes, alternative methods for magnesium determination include atomic absorption spectrophotometry and other colorimetric methods using dyes like Congo Red. [, ]

ANone: Titan Yellow is an organic dye, and its release into the environment can cause water pollution. [, , , , ] Several studies focus on removing Titan Yellow from wastewater using various adsorbents, highlighting its potential environmental impact.

ANone: Yes, research demonstrates the successful degradation of Titan Yellow using photocatalysis. Metal oxide nanoparticles, such as zinc oxide/silver embedded with iron oxide nanoparticles and cobalt oxide nanoparticles, have shown promising results in degrading Titan Yellow under visible light irradiation. [, ]

ANone: The provided research papers do not provide specific details on the dissolution rate or solubility of Titan Yellow in various media.

ANone: While the research mentions the use of various analytical techniques, it doesn't elaborate on the validation parameters like accuracy, precision, or specificity for these methods.

ANone: The research papers primarily focus on the scientific principles and experimental findings related to Titan Yellow. There is no mention of specific quality control or assurance measures.

ANone: The provided research does not offer information on the immunogenicity or immunological responses associated with Titan Yellow.

ANone: The research papers do not discuss drug-transporter interactions related to Titan Yellow.

ANone: The research papers do not provide information about the potential of Titan Yellow to induce or inhibit drug-metabolizing enzymes.

ANone: Although not directly addressed, the use of Titan Yellow in biodegradable coronary stents, specifically to stain magnesium and its degradation products within vessel walls, suggests its biocompatibility and potential biodegradability. []

ANone: Yes, researchers are exploring various alternative adsorbents for removing dyes like Titan Yellow from wastewater. These alternatives include modified rice husk char, kahwa tea carbon, maghemite nanoparticles, and cellulose-based materials. [, , , , ]

ANone: The research papers do not discuss specific strategies for recycling or waste management of Titan Yellow.

ANone: The research highlights the use of standard laboratory equipment and analytical techniques, suggesting the availability of necessary infrastructure and resources for studying Titan Yellow.

ANone: The research papers primarily focus on recent findings and do not provide a detailed historical context for Titan Yellow research.

ANone: Titan Yellow finds applications across various disciplines. In analytical chemistry, it serves as a reagent for magnesium determination. [, , , , ] In materials science, it's used in the development of dye-sensitized solar cells. [] Furthermore, its use in staining biodegradable coronary stents highlights its application in biomedical research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)